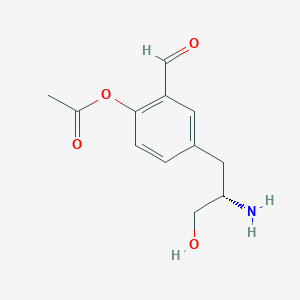
3-Formyl Tyrosol |A-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl Tyrosol α-Acetate, also known as 5-[2-(Acetyloxy)ethyl]-2-hydroxy-benzaldehyde, is a biochemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Formyl Tyrosol α-Acetate can be synthesized through multiple routes. One common method involves the reaction of formaldehyde with 4-(2-acetoxy-ethyl)phenol in the presence of triethylamine and magnesium chloride at 80°C . This method yields the desired product with a 72% efficiency .
Industrial Production Methods
While specific industrial production methods for 3-Formyl Tyrosol α-Acetate are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of common reagents and controlled reaction conditions ensures the reproducibility and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl Tyrosol α-Acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters, depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Formyl Tyrosol α-Acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Formyl Tyrosol α-Acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can also participate in esterification reactions, modifying the compound’s properties and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tyrosol: A phenolic compound with antioxidant properties.
Hydroxytyrosol: Known for its potent antioxidant activity.
4-Hydroxybenzaldehyde: Shares structural similarities but lacks the acetate group.
Uniqueness
3-Formyl Tyrosol α-Acetate is unique due to the presence of both the formyl and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
[4-[(2S)-2-amino-3-hydroxypropyl]-2-formylphenyl] acetate |
InChI |
InChI=1S/C12H15NO4/c1-8(16)17-12-3-2-9(4-10(12)6-14)5-11(13)7-15/h2-4,6,11,15H,5,7,13H2,1H3/t11-/m0/s1 |
Clave InChI |
PIGFUAFOFXHNBH-NSHDSACASA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)C[C@@H](CO)N)C=O |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)CC(CO)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)

![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
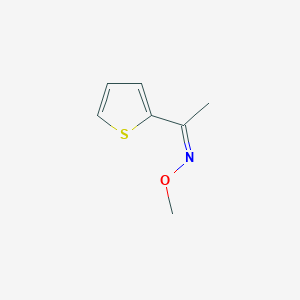
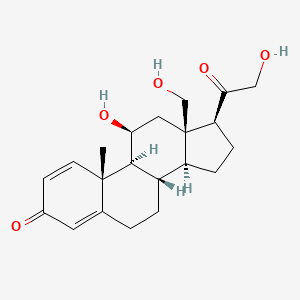
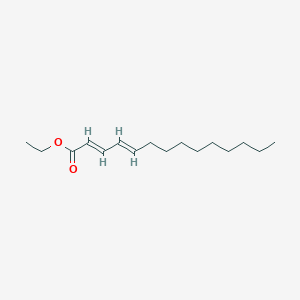
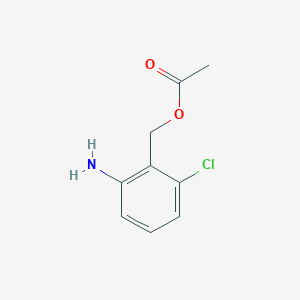
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
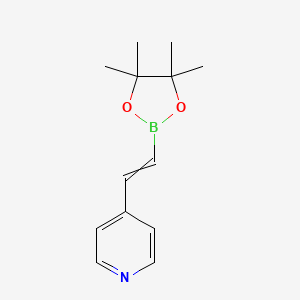
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)

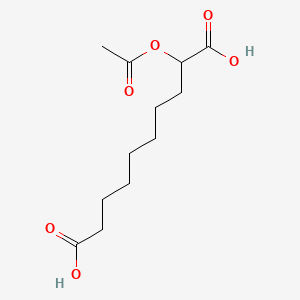
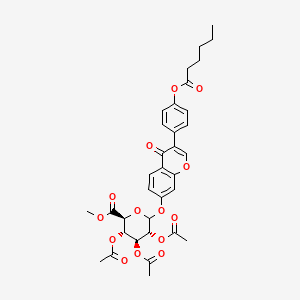
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
